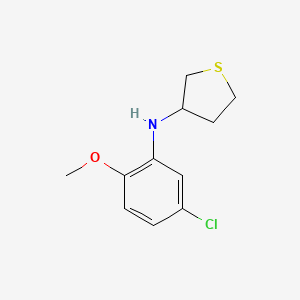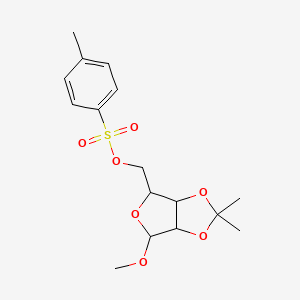
2-(1H-imidazol-1-yl)pyridine-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-imidazol-1-yl)pyridine-4-carbothioamide is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide typically involves the reaction of 2-chloropyridine-4-carbothioamide with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the chlorine atom by the imidazole group. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product with high purity.
化学反応の分析
Types of Reactions
2-(1H-imidazol-1-yl)pyridine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbothioamide group to a corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Chemistry
In organic synthesis, 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can act as a ligand for metal ions, forming coordination complexes that are useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial, antifungal, and anticancer activities. The presence of both imidazole and pyridine rings is known to enhance the biological activity of these compounds.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as catalysts and polymers. Its unique structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism by which 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide exerts its effects often involves interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions or enzymes, altering their activity. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the function of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1H-imidazol-1-yl)pyridine
- 2-(1H-imidazol-1-yl)benzothiazole
- 2-(1H-imidazol-1-yl)quinoline
Uniqueness
Compared to similar compounds, 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts additional reactivity and potential for forming diverse derivatives. This functional group can participate in various chemical reactions, making the compound more versatile in synthetic applications.
特性
分子式 |
C9H8N4S |
|---|---|
分子量 |
204.25 g/mol |
IUPAC名 |
2-imidazol-1-ylpyridine-4-carbothioamide |
InChI |
InChI=1S/C9H8N4S/c10-9(14)7-1-2-12-8(5-7)13-4-3-11-6-13/h1-6H,(H2,10,14) |
InChIキー |
ZDTXNAUXXHKSMO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(=S)N)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)


![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)



![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B12101656.png)
